Differential FOXO3a Nuclear Translocation Potency Distinguishes Capivasertib from MK‑2206
In BT474c breast cancer cells, capivasertib induces FOXO3a nuclear translocation with an EC₅₀ of 0.69 µM . Under comparable assay conditions, the allosteric AKT inhibitor MK‑2206 exhibits substantially lower activity, with an IC₅₀ exceeding 30 µM for this functional endpoint . This >43‑fold difference in cellular potency for a direct downstream readout of AKT pathway inhibition underscores a critical functional divergence between ATP‑competitive and allosteric AKT inhibitors.
| Evidence Dimension | Cellular potency for FOXO3a nuclear translocation |
|---|---|
| Target Compound Data | EC₅₀ = 0.69 µM |
| Comparator Or Baseline | MK‑2206: IC₅₀ > 30 µM |
| Quantified Difference | >43‑fold greater potency for capivasertib |
| Conditions | BT474c breast cancer cells; FOXO3a translocation assay |
Why This Matters
This quantitative difference demonstrates that capivasertib achieves pathway inhibition at substantially lower cellular concentrations than MK‑2206, which directly impacts dose selection in cellular assays and the interpretability of downstream signaling studies.
